3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol

Description

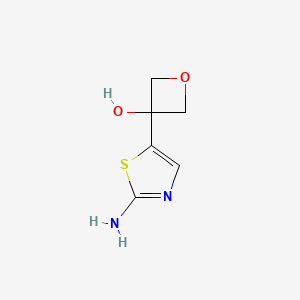

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-8-1-4(11-5)6(9)2-10-3-6/h1,9H,2-3H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLNRMRUDITWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 2 Amino 1,3 Thiazol 5 Yl Oxetan 3 Ol Derivatives

The Pivotal Role of the Oxetane (B1205548) Ring in Modulating Bioactivity

Oxetane as a Stereoelectronic and Conformational Control Element

The oxetane ring, with its inherent ring strain and defined puckered conformation, exerts significant control over the three-dimensional arrangement of the entire molecule. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The presence of the oxygen atom within the ring also introduces specific stereoelectronic effects, influencing the molecule's bond angles and electronic distribution. This, in turn, can dictate the optimal orientation for interaction with receptor binding sites.

The Bioisosteric Replacement Potential of Oxetanes

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring has proven to be an effective bioisostere for commonly used functional groups such as carbonyls and gem-dimethyl groups. cambridgemedchemconsulting.com

The replacement of a gem-dimethyl group with an oxetane can lead to significant improvements in aqueous solubility and a reduction in metabolic lability, without drastically altering the steric profile of the molecule. Similarly, as a carbonyl bioisostere, the oxetane can mimic the hydrogen bond accepting capability of the carbonyl oxygen while offering a more three-dimensional and less lipophilic alternative. This bioisosteric substitution can be a powerful tool to fine-tune the druglike properties of 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol derivatives.

| Functional Group | Bioisosteric Replacement | Key Physicochemical Changes |

|---|---|---|

| gem-Dimethyl | Oxetane | Increased polarity, improved aqueous solubility, enhanced metabolic stability. |

| Carbonyl | Oxetane | Maintained H-bond accepting ability, increased three-dimensionality, reduced lipophilicity. |

Influence on Molecular Polarity and Three-Dimensionality

Furthermore, the non-planar, puckered nature of the oxetane ring disrupts the planarity often associated with aromatic systems, leading to a more complex and desirable 3D topology. This increased three-dimensionality is often correlated with higher target selectivity and a reduced likelihood of off-target effects, as the molecule can make more specific and intricate contacts within the binding pocket of a receptor. nih.gov

The Contribution of the Thiazole (B1198619) Moiety to Receptor Interactions

The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. Its presence in this compound is critical for establishing key interactions with biological targets.

Impact of Substituents on the Thiazole Ring on Potency and Selectivity

The biological activity of 2-aminothiazole derivatives can be significantly modulated by the introduction of various substituents at different positions on the thiazole ring. Structure-activity relationship studies have consistently shown that the nature, size, and electronic properties of these substituents can have a dramatic effect on both the potency and selectivity of the compounds.

For instance, the introduction of small alkyl or aryl groups at the C4 and C5 positions of the thiazole ring can influence the molecule's binding affinity and selectivity for different protein kinases. The 2-amino group is often a key hydrogen bond donor, and its accessibility and orientation can be fine-tuned by substituents on the ring.

| Substitution Position | Substituent Type | Observed Effect on Bioactivity |

|---|---|---|

| C2-Amino | Acylation/Alkylation | Modulation of hydrogen bonding capacity and interaction with the hinge region of kinases. |

| C4-Position | Aryl/Heteroaryl | Exploration of additional binding pockets and potential for selectivity. |

| C5-Position | Various functional groups | Alteration of physicochemical properties and interaction with solvent-exposed regions. |

Aromaticity and π-π Stacking Capabilities in Ligand Binding

The electron-rich nature of the thiazole ring, coupled with its planar geometry, makes it an excellent partner for such stacking interactions. The strength and geometry of these interactions can be influenced by substituents on the thiazole ring, which can modulate its electronic properties. Computational modeling and X-ray crystallography studies of related compounds have often highlighted the importance of these π-π stacking interactions in anchoring the ligand within the active site and ensuring a productive binding orientation. tcichemicals.com

Importance of the Amino Group and its Substituent Effects

The 2-amino group on the thiazole ring is a cornerstone of activity for this class of compounds, primarily due to its ability to engage in crucial hydrogen bonding interactions with target proteins. nih.govnih.gov

Basic Character and Hydrogen Bonding Capacity

The basic nature of the primary amino group allows it to act as a hydrogen bond donor, a fundamental interaction for anchoring the ligand within the binding site of various biological targets, such as protein kinases. nih.govacademie-sciences.fr The nitrogen atom's lone pair of electrons can also serve as a hydrogen bond acceptor. This dual functionality is a key determinant of the compound's binding affinity. nih.gov The formation of stable hydrogen bonds with amino acid residues like aspartate has been observed in related 2-aminothiazole derivatives, underscoring the significance of this interaction for biological activity. nih.gov

Steric and Electronic Effects of Amino Derivatizations

Modification of the 2-amino group, for instance through acylation, significantly influences the compound's activity. N-Acylation can modulate the electronic properties of the amino group, affecting its hydrogen bonding capability. nih.gov While acylation can sometimes be tolerated, it may also introduce steric hindrance that disrupts optimal binding. nih.gov Studies on related N-Acyl-2-aminothiazoles have shown that introducing non-aromatic acyl side chains can lead to improved aqueous solubility and reduced metabolic liabilities. nih.gov The steric bulk and electronic nature of the substituent on the amino group must be carefully considered to maintain or enhance target engagement. nih.gov For instance, alkylation or acylation of the amino linkage in some 2-aminothiazole series was tolerated, indicating that a hydrogen bond donor at this position was not an absolute requirement for activity against certain targets. nih.gov

Hydroxyl Group Interactions and its Contribution to Target Binding

The hydroxyl group of the oxetan-3-ol (B104164) moiety is another critical functional group that contributes significantly to the binding affinity and specificity of these derivatives. This polar group can act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein. nih.govnih.gov In broader medicinal chemistry, the strategic placement of hydroxyl groups is a common approach to enhance binding potency by forming hydrogen bonds with the receptor site. nih.gov The oxetane ring itself, being a polar and three-dimensional structure, positions the hydroxyl group in a defined spatial orientation, which can be advantageous for precise interactions within a binding pocket. nih.gov The replacement of a methoxy (B1213986) group with a hydroxyl group in similar heterocyclic compounds has been shown to increase potency, likely due to the formation of a new hydrogen bond. nih.gov

Optimization of Ligand Efficiency and Pre-clinical Properties through SAR

Strategies for Enhancing In Vitro Metabolic Stability

A significant challenge in drug development is ensuring that a compound is not rapidly metabolized, which would reduce its efficacy. The incorporation of an oxetane ring is a known strategy to improve metabolic stability. nih.gov For thiazole-containing compounds, metabolic liabilities often arise from oxidation of the aromatic ring. Strategies to mitigate this include the introduction of electron-withdrawing groups or replacing metabolically susceptible moieties with more stable alternatives. googleapis.com For instance, substituting a metabolically labile part of a molecule with an oxetane has been shown to significantly enhance microsomal stability in various drug discovery programs. nih.gov

The following table illustrates the effect of incorporating an oxetane moiety on the metabolic stability of a hypothetical series of compounds compared to a non-oxetane containing analogue.

Table 1: Impact of Oxetane Moiety on Metabolic Stability

| Compound | Core Structure | In Vitro Half-life (t½) in Human Liver Microsomes (min) |

|---|---|---|

| Analog A | 2-Amino-thiazole-isopropyl | 15 |

| Analog B | 3-(2-Amino-1,3-thiazol-5-yl)propan-2-ol | 25 |

| Analog C (Lead Compound) | This compound | >60 |

Approaches to Modulate Aqueous Solubility and Lipophilicity

A compound's solubility and lipophilicity are critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The oxetane motif is known to increase aqueous solubility and reduce lipophilicity due to its polar nature. nih.govnih.gov This is a significant advantage, as poor solubility can hinder the development of a promising drug candidate. mdpi.com For 2-aminothiazole derivatives, lipophilicity can be fine-tuned by modifying substituents. For example, replacing an aromatic acyl side chain on the amino group with a non-aromatic one can improve aqueous solubility. nih.gov The balance between lipophilicity (often measured as logP or logD) and aqueous solubility is crucial for achieving good oral bioavailability. mdpi.commdpi.com

The table below demonstrates how modifications to the core structure can influence lipophilicity and solubility.

Table 2: Physicochemical Properties of Modified Derivatives

| Compound | Modification | Calculated logP | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| Lead Compound | - | 1.5 | 50 |

| Derivative 1 | N-acetylation of amino group | 1.2 | 75 |

| Derivative 2 | Replacement of oxetane with gem-dimethyl | 2.8 | 10 |

| Derivative 3 | Addition of a phenyl group to the amino substituent | 3.5 | 5 |

Future Research Directions for this compound: An Uncharted Territory

The unique structural amalgam of a 2-aminothiazole core and an oxetane ring in this compound presents a promising scaffold for medicinal chemistry. While its full potential is yet to be realized, current research trends in heterocyclic chemistry and drug discovery illuminate several exciting avenues for future investigation. This article explores the prospective research directions for this compound, focusing on novel synthetic methodologies, expanded biological applications, and the integration of cutting-edge technologies in its development.

Q & A

Q. What are the common synthetic routes for 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used approach involves condensation reactions between thiazole precursors and oxetane derivatives under acidic conditions. For example, refluxing 2-aminothiazol-4(5H)-one with a 3-formyl-oxetan-3-ol derivative in acetic acid with sodium acetate as a catalyst (Method A in ). Optimization strategies include:

- Temperature control : Prolonged reflux (~5 hours) improves crystallinity.

- Catalyst loading : Adjusting sodium acetate stoichiometry (e.g., 1.0–2.0 equiv.) to balance reaction rate and by-product formation.

- Solvent choice : Acetic acid facilitates cyclization, but mixed solvents (e.g., DMF/acetic acid) enhance recrystallization purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : While direct stability data for this compound is limited, analogous thiazole derivatives (e.g., 2-Amino-5-methyl-1,3-thiazol-4-ol) suggest:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Handling : Use desiccants (silica gel) to minimize hygroscopic degradation.

- Safety : Conduct reactions in fume hoods due to potential amine/thiol volatility .

Advanced Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of derivatives?

- Methodological Answer : Contradictions between NMR, MS, and X-ray data often arise from tautomerism or crystallographic packing effects. For example:

- Tautomer verification : Use 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations, especially for oxetanol-thiazole linkages.

- X-ray validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in bond lengths and angles, critical for oxetan-3-ol conformation .

- Computational DFT : Compare experimental IR/Raman spectra with simulated vibrational modes to validate tautomeric states .

Q. How can reaction parameters mitigate by-product formation during synthesis?

- Methodological Answer : By-products like sulfoxides or dimerized thiazoles ( ) can be minimized via:

- Oxidative control : Replace harsh oxidants (H₂O₂) with milder agents (e.g., TEMPO/O₂) to prevent over-oxidation of thiazole sulfur.

- Catalyst tuning : Palladium catalysts (e.g., Pd(OAc)₂, as in ) improve regioselectivity in cross-coupling steps.

- Real-time monitoring : Use TLC or inline FTIR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What methodologies enable efficient derivatization of the oxetan-3-ol moiety for biological activity studies?

- Methodological Answer : Functionalization strategies include:

- Nucleophilic substitution : React the hydroxyl group with activated electrophiles (e.g., tosyl chloride) to introduce alkyl/aryl groups.

- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) ether protection during thiazole modification, followed by fluoride-mediated deprotection.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioconjugation tags (e.g., fluorophores) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility predictions vs. experimental observations?

- Methodological Answer : Computational models (e.g., COSMO-RS) may overestimate solubility due to neglecting crystal lattice energy. Experimental validation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.